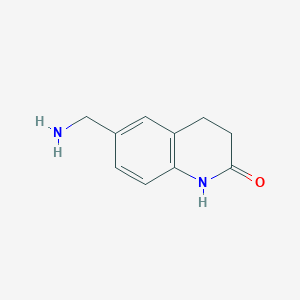

6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one

Übersicht

Beschreibung

6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis often begins with quinoline or its derivatives as the starting material.

Reduction: The quinoline ring is reduced to form the dihydroquinoline structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivatives.

Reduction: Further reduction can lead to the formation of simpler structures.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Quinoline derivatives.

Reduction Products: Simpler hydroquinoline structures.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific research on the applications of 6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one reveals its significance in chemistry, biology, and medicine. Studies of quinolone derivatives, including 2-quinolones, have shown promise as antimicrobial, antiviral, and anticancer agents . Additionally, research highlights the potential of dihydroquinolinones for treating Alzheimer's disease .

Antimicrobial and Antibiofilm Applications

- Antimicrobial Polymers Polymers with antimicrobial properties have been developed using various structural motifs, including oligoguanidines and imidazolium oligomers . These polymers have demonstrated broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria .

- Structure-Activity Relationship The structure-activity relationship of antimicrobial polymers is crucial for their efficacy . Main-chain cationic alternating amphiphilic oligoguanidines (AAOG) have shown excellent antimicrobial activity due to their ability to maintain a single-chain structure in solution . Similarly, main-chain aromatic imidazolium oligomers exhibit strong antimicrobial potency against drug-resistant bacteria and yeast .

- Biodegradable Linkers To reduce the environmental impact of antimicrobials, biodegradable linkers such as carbonate, hemiaminal, ester, and urea have been incorporated into aromatic imidazolium oligomers . These oligomers degrade into inactive and less toxic small molecules, making them safer for applications in wound dressings and personal care products .

Anticancer Applications

- 2-Quinolone Derivatives 2-quinolone derivatives have applications as anticancer agents . Novel 4-(aminomethyl)quinolin-2(1H)-one derivatives have been synthesized and evaluated for their anticancer potency .

- MTT Assay The MTT assay is used to assess the anticancer activity of synthesized compounds against cancer cell lines . Studies have identified specific compounds within the series that exhibit potent anticancer activity .

Alzheimer's Disease Treatment

- Cholinesterase Inhibition Quinolinones and dihydroquinolinones have been investigated for their potential in treating Alzheimer's disease by inhibiting cholinesterase (ChE) and monoamine oxidase (MAO) .

- Structure-Activity Relationship The quinolinone core has shown more potency as a human recombinant acetylcholinesterase (hrAChE) inhibitor compared to dihydroquinolinone . Certain substituents, such as isopropylpiperazine, are essential for hrAChE activity .

Chemical Synthesis and Reactions

- ** synthesis of 3**, 3'-methylenebis(2-aminoquinolin-4(1H)-one) (3) 2-Amino-1H-quinolin-4-one can be used in the synthesis of 3, 3'-methylenebis(2-aminoquinolin-4(1H)-one) (3) .

- Reaction with Amines 2-Aminoquinolin-4(1H)-one can react with primary/secondary amines and paraformaldehyde under Mannich reaction conditions .

- Reactions 6-Amino-3,4-dihydroquinolin-2(iH)-one can be used as a reactant in chemical synthesis . For example, it reacts with 4-fluoro-N-methyl-3-nitrobenzamide to produce N-methyl-3-nitro-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)benzamide . It can also react with 3-ethylisonicotinic acid to form other compounds .

Wirkmechanismus

The mechanism by which 6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Vergleich Mit ähnlichen Verbindungen

6-(Aminomethyl)indole: Another compound with a similar structure but different core ring system.

Quinoline derivatives: Various quinoline-based compounds with different substituents.

Uniqueness: 6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific structure and reactivity profile, which allows it to participate in a wide range of chemical reactions and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one is a derivative of the quinolinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in neurodegenerative diseases and as an antibacterial agent. This article presents a detailed examination of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a quinolinone core that is essential for its biological activity. The aminomethyl group enhances its pharmacological properties.

1. Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit significant neuroprotective effects. In particular, derivatives of 3,4-dihydroquinolinones have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in the treatment of Alzheimer's disease (AD). For example, a related compound demonstrated an IC50 of 0.28 µM against AChE and 0.34 µM against hAChE, indicating potent inhibitory activity .

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. A study focusing on quinolone derivatives highlighted their ability to inhibit bacterial DNA gyrase and topoisomerase IV, with significant activity against ciprofloxacin-resistant strains of Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for various derivatives were reported as follows:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 34 | 0.06 | E. coli WT |

| 14 | 8 | K. pneumoniae WT |

| 10 | 0.25 | P. aeruginosa WT |

This table illustrates the effectiveness of these compounds against resistant bacterial strains.

3. Anticancer Activity

The anticancer potential of related tetrahydroquinoline compounds has been explored extensively. For instance, certain derivatives exhibited antiproliferative effects in various cancer cell lines:

| Compound | Cell Line | % Inhibition |

|---|---|---|

| 3b | H460 (lung) | 30.7% |

| 3c | DU145 (prostate) | >50% |

| 3e | MCF7 (breast) | 25.4% |

These results indicate that modifications to the quinolinone structure can enhance anticancer properties .

Case Study: Neuroprotective Potential

In a study examining the neuroprotective effects of a series of quinolinone derivatives, it was found that specific modifications led to improved AChE inhibition and blood-brain barrier permeability. The most promising candidate showed no cytotoxicity at concentrations below 12.5 µM in neuronal cell lines .

Case Study: Antimicrobial Efficacy

Another research effort focused on the optimization of quinolone derivatives for antimicrobial activity revealed that certain structural modifications significantly enhanced efficacy against resistant strains of bacteria like E. coli and Pseudomonas aeruginosa . The findings suggest that further exploration into structure-activity relationships could yield more effective antimicrobial agents.

Eigenschaften

IUPAC Name |

6-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEANBKVUMVUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.